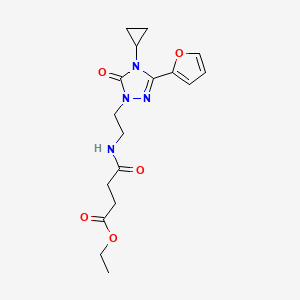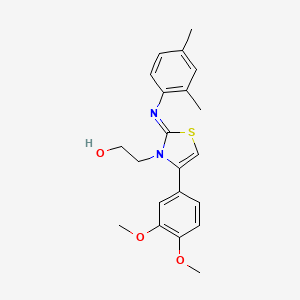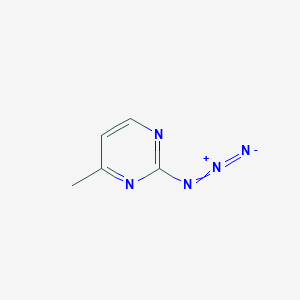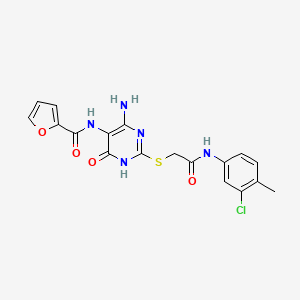
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, also known as DPO-1, is a chemical compound that has been extensively studied for its potential use as a selective inhibitor of the small-conductance calcium-activated potassium (SK) channels. These channels are widely distributed in the central nervous system and play important roles in regulating neuronal excitability and synaptic transmission. Therefore, DPO-1 has been investigated as a potential therapeutic agent for various neurological disorders, such as epilepsy, Parkinson's disease, and cognitive impairments.
作用机制
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one selectively inhibits SK channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and conducting potassium ions, which leads to a decrease in neuronal excitability and synaptic transmission. The inhibition of SK channels by 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to improve cognitive function and reduce seizure activity in animal models.
Biochemical and physiological effects:
The inhibition of SK channels by 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects. For example, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to increase the firing rate of dopaminergic neurons in the substantia nigra, which could have implications for the treatment of Parkinson's disease. 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has also been shown to improve cognitive function in animal models of cognitive impairments. Additionally, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to reduce seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
One advantage of using 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in lab experiments is its selectivity for SK channels, which allows for precise manipulation of neuronal excitability and synaptic transmission. Additionally, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been extensively studied and optimized, which makes it a reliable tool for investigating the role of SK channels in various neurological disorders. However, one limitation of using 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is its potential off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one and SK channels. One direction is to investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one as a therapeutic agent for various neurological disorders, such as epilepsy, Parkinson's disease, and cognitive impairments. Another direction is to further elucidate the mechanisms underlying the effects of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one on neuronal excitability and synaptic transmission. Additionally, future research could investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in other areas of neuroscience research, such as sensory processing and motor control.
合成方法
The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves a multistep process that starts with the reaction of 2,5-diphenyloxazole with thiourea to form 2,5-diphenylthiazole-4-carboxamidine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one. The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been optimized and improved over the years to increase its yield and purity.
科学研究应用
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been extensively studied for its potential use as a selective inhibitor of SK channels. SK channels are involved in regulating neuronal excitability and synaptic transmission, and their dysfunction has been implicated in various neurological disorders. Therefore, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been investigated as a potential therapeutic agent for epilepsy, Parkinson's disease, and cognitive impairments.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one' involves the condensation of 2-amino-4,5-diphenyloxazole with thiourea followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-diphenyloxazole", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-diphenyloxazole with thiourea in ethanol using sulfuric acid as a catalyst to yield 2-(2,5-diphenyloxazol-4-yl)thiourea.", "Step 2: Cyclization of 2-(2,5-diphenyloxazol-4-yl)thiourea with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to yield 1-(2,5-diphenyloxazol-4-yl)-4-ethylthio-3,4-dihydropyrimidin-2(1H)-one.", "Step 3: Hydrolysis of 1-(2,5-diphenyloxazol-4-yl)-4-ethylthio-3,4-dihydropyrimidin-2(1H)-one with sodium hydroxide in water to yield 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one.", "Step 4: Oxidation of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one with hydrogen peroxide in acetic acid to yield the final compound '1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one'." ] } | |
CAS 编号 |
889788-29-8 |
产品名称 |
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one |
分子式 |
C19H13N3O2S |
分子量 |
347.39 |
IUPAC 名称 |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C19H13N3O2S/c23-19-20-15(25)11-12-22(19)17-16(13-7-3-1-4-8-13)24-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,25) |
InChI 键 |
ULNNRTAGGHESOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2903379.png)

![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)




![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)


